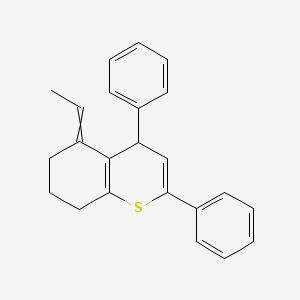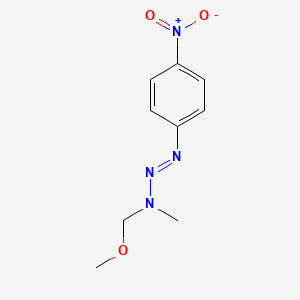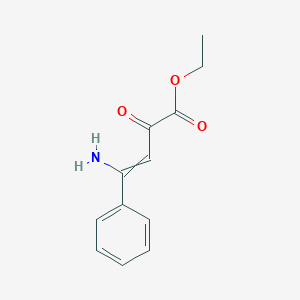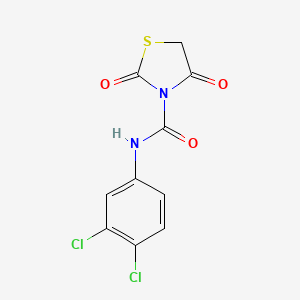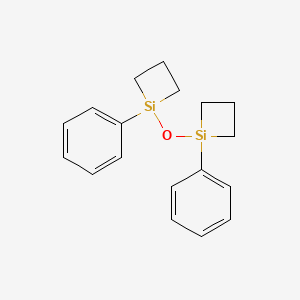
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of ethyl, fluoro, and methyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene typically involves multi-step organic reactions One common method includes the Friedel-Crafts alkylation reaction, where benzene derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
- 1-(4-Methylphenyl)-2-fluoro-4-(4-ethylphenyl)benzene
- 1-(4-Ethylphenyl)-2-chloro-4-(4-methylphenyl)benzene
- 1-(4-Ethylphenyl)-2-fluoro-4-(4-methoxyphenyl)benzene
Comparison: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, in particular, can significantly alter the compound’s properties compared to its chloro or methoxy analogs, potentially enhancing its stability, lipophilicity, and ability to interact with biological targets.
Propriétés
Numéro CAS |
95759-41-4 |
|---|---|
Formule moléculaire |
C21H19F |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-3-16-6-10-18(11-7-16)20-13-12-19(14-21(20)22)17-8-4-15(2)5-9-17/h4-14H,3H2,1-2H3 |
Clé InChI |
KVEZYNBWTVBAJC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
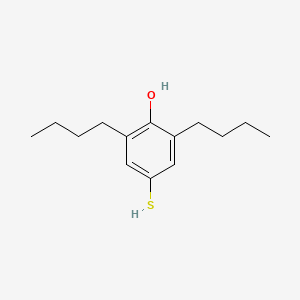

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
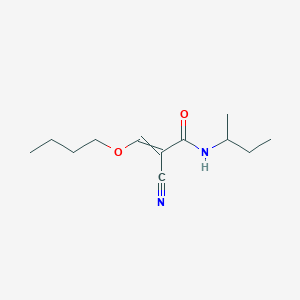
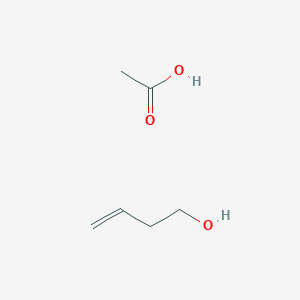
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
